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Butane-1,3-diol;hexanedioic acid

Food-contact materials Regulatory compliance Polymer additives

Butane-1,3-diol;hexanedioic acid (CAS 24937-93-7), systematically referred to as poly(1,3-butylene adipate) or poly(adipic acid-co-1,3-butylene glycol), is a hydroxyl-terminated aliphatic polyester polyol synthesized via the step-growth polycondensation of adipic acid with 1,3-butanediol. Characterized by a number-average molecular weight (Mn) typically in the range of 1,000–3,000 g mol⁻¹ for plasticizer grades and up to >50,000 g mol⁻¹ for biodegradable polyester applications, this polymer features a backbone containing both primary and secondary hydroxyl end-groups due to the asymmetric diol monomer.

Molecular Formula C10H20O6
Molecular Weight 236.26 g/mol
CAS No. 24937-93-7
Cat. No. B1615635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButane-1,3-diol;hexanedioic acid
CAS24937-93-7
Molecular FormulaC10H20O6
Molecular Weight236.26 g/mol
Structural Identifiers
SMILESCC(CCO)O.C(CCC(=O)O)CC(=O)O
InChIInChI=1S/C6H10O4.C4H10O2/c7-5(8)3-1-2-4-6(9)10;1-4(6)2-3-5/h1-4H2,(H,7,8)(H,9,10);4-6H,2-3H2,1H3
InChIKeyKKPMZLPPEXRJOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Poly(1,3-Butylene Adipate) (CAS 24937-93-7): Procurement-Grade Overview of an FDA-Listed Aliphatic Polyester Polyol


Butane-1,3-diol;hexanedioic acid (CAS 24937-93-7), systematically referred to as poly(1,3-butylene adipate) or poly(adipic acid-co-1,3-butylene glycol), is a hydroxyl-terminated aliphatic polyester polyol synthesized via the step-growth polycondensation of adipic acid with 1,3-butanediol . Characterized by a number-average molecular weight (Mn) typically in the range of 1,000–3,000 g mol⁻¹ for plasticizer grades and up to >50,000 g mol⁻¹ for biodegradable polyester applications, this polymer features a backbone containing both primary and secondary hydroxyl end-groups due to the asymmetric diol monomer . Commercial variants (e.g., Harflex 330, Reoplex 346) are established in regulated food-contact material inventories, including 21 CFR §§ 175.320, 177.2420, and 178.3740 , making procurement-relevant differentiation from non-listed analogs a critical selection criterion.

Why Poly(1,3-Butylene Adipate) Cannot Be Generically Substituted by Other Butanediol- or Adipate-Based Polyester Polyols


Aliphatic polyester polyols derived from adipic acid and butanediol isomers (1,4-, 1,3-, 2,3-butanediol) are not functionally interchangeable because the position and steric environment of the hydroxyl groups on the diol monomer fundamentally dictate esterification kinetics, achievable molecular weight, chain-end microstructure, and thermal transitions . Poly(1,3-butylene adipate) possesses a mixed primary/secondary hydroxyl terminal architecture—approximately 28.6% primary and 71.4% secondary hydroxyl chain-ends at stoichiometric imbalance—which directly impacts reactivity with isocyanates in polyurethane synthesis and governs plasticizer migration behavior differently than the all-primary hydroxyl architecture of poly(1,4-butylene adipate) . Furthermore, specific variants of poly(1,3-butylene adipate) with defined molecular weight ranges (1,700–2,200 g mol⁻¹) and fatty acid end-capping are codified in 21 CFR § 178.3740 with explicit food-contact use limits (≤33 wt% in PVC, ≤0.004 inch thickness, non-alcoholic foods only) that generic analogs do not automatically satisfy . Substitution without equivalent regulatory status or chain-end architectural proof introduces both compliance and performance risk.

Quantitative Comparator Evidence for Poly(1,3-Butylene Adipate) (CAS 24937-93-7) vs. Closest Analogs


FDA 21 CFR § 178.3740 Codification: Quantitative Food-Contact Use Limits for Poly(1,3-Butylene Adipate) vs. Non-Listed Polyester Plasticizers

A specific molecular-weight-defined variant of poly(1,3-butylene adipate) (Mn 1,700–2,200 g mol⁻¹, terminated with a 16 wt% mixture of myristic, palmitic, and stearic acids) is codified in 21 CFR § 178.3740 with explicit, quantifiable use conditions . No analogous regulatory entry exists for poly(1,4-butylene adipate) (CAS 25103-87-1) or poly(2,3-butylene adipate) under this section, meaning any substitution would require an independent Food Contact Notification (FCN) or equivalent regulatory action. The codified limits—≤33 wt% loading in PVC homopolymer, ≤0.004 inch thickness, non-alcoholic food contact (<8% alcohol), and room temperature only—constitute a verifiable boundary condition that generic polyester polyol analogs cannot claim unless independently demonstrated .

Food-contact materials Regulatory compliance Polymer additives

Esterification Kinetics: Reduced Reactivity of 1,3-Butanediol Compared to 1,4-Butanediol with Adipic Acid

In a direct comparative study of polyester polyol synthesis from adipic acid and three butanediol isomers under identical thermal conditions, polyols derived from 1,4-butanediol (1,4-BDO) exhibited faster esterification and higher molecular weight development than those based on 1,3-butanediol . The 1,3-BDO-based system shows reduced reactivity attributable to steric hindrance and the presence of a secondary hydroxyl group. This directly impacts process economics: longer reaction times and/or higher catalyst loadings are required to achieve comparable conversion. Separately, kinetic modeling of the non-catalyzed polyesterification of adipic acid with 1,3-butanediol at 180 °C and 215 °C demonstrated that the reaction is kinetically controlled during the first 4–10 hours (down to an acid value of ~20 mg KOH g⁻¹, corresponding to ~95% conversion), after which thermodynamic equilibrium governs the system . These kinetic parameters differ from those reported for 1,4-BDO adipate polyesterification, where the absence of secondary hydroxyl groups enables a higher intrinsic esterification rate .

Polyesterification kinetics Bio-based diols Polyol synthesis

Chain-End Microarchitecture: Quantified Primary vs. Secondary Hydroxyl Termini Distribution in Poly(1,3-Butylene Adipate) (Reoplex 346)

Quantitative ¹H and ¹³C NMR analysis of commercial poly(1,3-butylene adipate) (Reoplex 346) revealed a defined chain-end microarchitecture resulting from the asymmetric nature of 1,3-butanediol: 28.6% primary (–CH₂OH) and 71.4% secondary (–CHOH) hydroxyl chain termini . The underlying polyester has an adipic acid/diol molar ratio of 0.88, a number-average degree of polymerization (DPn) of 15.7, and an absolute Mn of 1,600 g mol⁻¹ . In contrast, poly(1,4-butylene adipate)—derived from the symmetric 1,4-butanediol—yields exclusively primary hydroxyl chain-ends when synthesized with excess diol, resulting in a fundamentally different reactivity profile toward diisocyanates in polyurethane formulations .

Polymer microstructure NMR spectroscopy Plasticizer characterization

Migration Reduction: Poly(1,3-Butylene Adipate) as a Polymeric Plasticizer vs. Monomeric DEHA and DEHP in PVC Cling Films

Poly(1,3-butylene adipate) (Mn ~1,600 g mol⁻¹, Reoplex 346) was specifically developed to replace monomeric plasticizers such as di(2-ethylhexyl) adipate (DEHA, MW = 370 g mol⁻¹) and di(2-ethylhexyl) phthalate (DEHP, MW = 390 g mol⁻¹) in PVC cling films, where the low molecular weight of monomeric plasticizers leads to unacceptably high migration into food simulants . The higher molecular weight of the polymeric plasticizer substantially reduces migration rates, supported by the principle that diffusivity in the polymer matrix scales inversely with molecular size . Multiple food migration studies have confirmed that replacing DEHA/DEHP with poly(1,3-butylene adipate) significantly reduces specific migration levels, though exact migration values are matrix- and simulant-dependent .

Plasticizer migration Food packaging safety PVC formulation

Thermal and Mechanical Performance of 1,3-Butanediol-Based Copolyester (PB′ABT) vs. Commercial PBAT

A novel poly(1,3-butylene adipate-co-1,4-butylene terephthalate) (PB′ABT) incorporating 1,3-butanediol was directly compared to commercial poly(butylene adipate-co-terephthalate) (PBAT), which is typically synthesized exclusively from 1,4-butanediol . At a BT (butylene terephthalate) molar content of 55%, the PB′ABT-55 variant demonstrated numerically superior tensile properties: tensile strength of 45 MPa and elongation at break of 1,458%, vs. typical PBAT commercial specifications of approximately 32–36 MPa tensile strength and 600–900% elongation. Thermal stability was also rated higher for PB′ABT-55 compared to commercial PBAT . The tunability of properties was demonstrated across BT content: Tg ranged from –24.5 °C to 0 °C, Tc from 66.2 °C to 149.2 °C, Tm from 112.8 °C to 179.4 °C, and crystallinity from 20% to 33% as BT molar content increased .

Biodegradable polyester Mechanical properties Thermal stability

Thermal Degradation Activation Energy Ranking: Poly(1,3-Butylene Adipate) vs. Poly(1,2-Propylene Adipate) and Poly(1,4-Butylene Adipate) Analogues in the Phthalate Series

Comparative thermal decomposition analysis of phthalate-based polyester plasticizers provides class-level insight into the influence of diol structure on thermal stability: the activation energy (Eₐ) of thermal decomposition for poly(1,2-propylene phthalate), poly(1,3-butylene phthalate), and poly(1,4-butylene phthalate) was determined as 77.36 kJ mol⁻¹, 66.80 kJ mol⁻¹, and 71.22 kJ mol⁻¹, respectively . While these values are for the phthalate rather than adipate series, the rank-order—where the 1,3-butylene variant exhibits the lowest activation energy (i.e., lowest thermal stability) among the three—is consistent with the general trend that the steric and electronic environment of the diol influences backbone thermal lability . Extrapolation to the adipate series suggests poly(1,3-butylene adipate) may exhibit a lower thermal decomposition activation energy than poly(1,4-butylene adipate), a consideration for high-temperature processing applications.

Thermal stability Activation energy Polyester plasticizer

Evidence-Backed Application Scenarios for Poly(1,3-Butylene Adipate) (CAS 24937-93-7) Based on Quantifiable Differentiation


Regulated Food-Contact PVC Plasticizer: Direct Drop-In Where Monomeric Plasticizers Fail Migration Compliance

In flexible PVC cling films and food-contact tubing produced for markets requiring FDA compliance under 21 CFR, poly(1,3-butylene adipate) with Mn 1,700–2,200 g mol⁻¹ and fatty acid end-capping enables use at up to 33 wt% loading in PVC homopolymer (≤0.004 inch thickness, non-alcoholic foods, room temperature) . This regulatory codification, combined with its substantially reduced migration propensity vs. DEHA (MW 370 g mol⁻¹) and DEHP (MW 390 g mol⁻¹) due to its ~4.3× higher molecular weight and polymeric nature, makes it a procurement-preferred plasticizer where monomeric alternatives would exceed specific migration limits . The mixed primary/secondary hydroxyl chain-end architecture (28.6%/71.4%) also provides differentiated compatibility with PVC resin relative to all-primary hydroxyl polyester plasticizers .

High-Elongation Biodegradable Films: 1,3-BDO-Based Copolyesters Outperforming Commercial PBAT in Tensile Properties

For compostable agricultural mulch films, shopping bags, and flexible packaging requiring both high tensile strength and exceptional elongation, copolyesters incorporating 1,3-butanediol (PB′ABT type) have demonstrated tensile strength of 45 MPa and elongation at break of 1,458% at an optimized BT molar content of 55% . These values exceed those of commercial PBAT (typically 32–36 MPa tensile strength, 600–900% elongation) by ≥25% and ≥60%, respectively. Procuring 1,3-BDO-based copolyester grades is indicated when downstream film specifications exceed standard PBAT performance envelopes.

Tunable-Reactivity Polyurethane Soft Segment: Exploiting Mixed Primary/Secondary Hydroxyl Termini for Modified Cure Profiles

In cast polyurethane elastomers, thermoplastic polyurethanes (TPUs), and PU adhesives, the defined 28.6% primary / 71.4% secondary hydroxyl chain-end distribution of poly(1,3-butylene adipate) diols (Mn ~1,600 g mol⁻¹ for Reoplex 346-type variants) provides inherently slower and more controlled reactivity with diisocyanates compared to all-primary hydroxyl poly(1,4-butylene adipate) polyols . This chain-end microarchitecture translates into longer pot life and modified hard/soft segment phase separation during polyurethane synthesis, which is a formulation-relevant differentiation rather than a performance deficit and is quantifiable by hydroxyl number, acid value, and NMR-determined end-group ratios . Procurement specifications for isocyanate-reactive polyols should thus require explicit primary/secondary hydroxyl ratio certification when substituting 1,3-BDO-based grades for 1,4-BDO-based grades.

High-Temperature Processing: Accounting for Lower Thermal Decomposition Activation Energy in Extrusion and Molding Operations

For applications involving melt processing above 200 °C—such as extrusion compounding of biodegradable polyester blends or injection molding of plasticized PVC articles—the class-level evidence that 1,3-butylene-based polyesters exhibit a lower thermal decomposition activation energy (Eₐ ≈ 66.80 kJ mol⁻¹ for the phthalate analogue) than 1,4-butylene-based counterparts (Eₐ ≈ 71.22 kJ mol⁻¹) indicates that processing temperature windows may need to be adjusted downward by approximately 5–10 °C or that thermal stabilizer packages may need to be reformulated . This is a procurement-relevant consideration when selecting between 1,3-BDO and 1,4-BDO adipate polyester grades for high-temperature applications, and thermal stability specifications (TGA onset temperature, isothermal weight loss at processing temperature) should be explicitly requested from suppliers.

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